molecular formula C8H13N3 B1592769 3-Cyclopentyl-1H-pyrazol-5-amine CAS No. 264209-16-7

3-Cyclopentyl-1H-pyrazol-5-amine

Cat. No. B1592769
CAS RN: 264209-16-7
M. Wt: 151.21 g/mol
InChI Key: PXEDPQCHOFQXCW-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 264209-16-7 . It has a molecular weight of 151.21 and its IUPAC name is 3-cyclopentyl-1H-pyrazol-5-amine . The InChI code for this compound is 1S/C8H13N3/c9-8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11) .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 3-Cyclopentyl-1H-pyrazol-5-amine, can be achieved through various methods . One common method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition with terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of 3-Cyclopentyl-1H-pyrazol-5-amine consists of a pyrazole ring attached to a cyclopentyl group . The InChI key for this compound is PXEDPQCHOFQXCW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Cyclopentyl-1H-pyrazol-5-amine is a compound that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Its physical form can be liquid, solid, semi-solid, or lump .

Scientific Research Applications

Chemical Properties

“3-Cyclopentyl-1H-pyrazol-5-amine” has a CAS Number of 264209-16-7 and a molecular weight of 151.21 . It is stored in a dark place, sealed in dry, at 2-8°C .

Synthesis of Pyrazole Derivatives

The compound can be used in the synthesis of different pyrazole derivatives . An efficient Pd-catalyzed C–N bond formation procedure has been developed, which uses XPhos as a ligand and KOH as a base . This procedure can be successfully applied for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines .

Study of Supramolecular Structures

The compound can be used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles . This class of molecules with different substituents may assist in understanding how small structural changes affect the supramolecular environment .

Key Constituent in Luminophores

Pyrazole derivatives, such as 5-N-arylaminopyrazoles, have attracted interest due to their application as key constituents in the synthesis of luminophores to obtain organic light emitting diodes (OLEDs) .

Potential Antimalarial Compounds

The reaction of o-iodobenzoic acid and 3-amino-5-methyl-2-phenylpyrazole in the presence of Cu catalyst and K2CO3 resulted in the formation of (pyrazol-5-yl)-aminobenzoic acid, which was subsequently transformed into 4-hydroxy-1H-pyrazolo[3,4-b]quinoline – a starting material for potential antimalarial compounds .

Arylation of Aminoheterocycles

The compound can be used in the arylation of aminoheterocycles . Buchwald and others have developed a series of catalysts used for efficient arylation of some aminoheterocycles such as 2-aminobenzimidazoles, aminopyridines, aminodiazines, aminotriazines, etc .

Safety and Hazards

The safety information for 3-Cyclopentyl-1H-pyrazol-5-amine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Cyclopentyl-1H-pyrazol-5-amine are not available, pyrazole derivatives are being extensively studied for their potential applications in medicinal chemistry . They are considered potent reagents in organic synthesis and have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

properties

IUPAC Name

5-cyclopentyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEDPQCHOFQXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623260
Record name 5-Cyclopentyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1H-pyrazol-5-amine

CAS RN

264209-16-7
Record name 5-Cyclopentyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopentyl-1H-pyrazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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